N-[2-(Methoxymethyl)pyrrolidin-1-yl]-2-methylprop-2-enamide
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Overview
Description
N-[2-(Methoxymethyl)pyrrolidin-1-yl]-2-methylprop-2-enamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of N-[2-(Methoxymethyl)pyrrolidin-1-yl]-2-methylprop-2-enamide can be achieved through various synthetic routes. One common method involves the reaction of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine with nitrovinyl substrates in the presence of a catalytic amount of trifluoroacetic acid (TFA) . This reaction leads to the formation of 3,4-disubstituted pyrrolidine sulfonamides . Industrial production methods may involve similar synthetic strategies but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[2-(Methoxymethyl)pyrrolidin-1-yl]-2-methylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidin-2-ones.
Reduction: Reduction reactions can lead to the formation of different pyrrolidine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the methoxymethyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[2-(Methoxymethyl)pyrrolidin-1-yl]-2-methylprop-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(Methoxymethyl)pyrrolidin-1-yl]-2-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows the compound to bind to various biological targets, potentially inhibiting or activating specific enzymes or receptors . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
N-[2-(Methoxymethyl)pyrrolidin-1-yl]-2-methylprop-2-enamide can be compared with other pyrrolidine derivatives, such as pyrrolidin-2-one and pyrrolidin-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups. The unique methoxymethyl group in this compound provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
918637-97-5 |
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Molecular Formula |
C10H18N2O2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
N-[2-(methoxymethyl)pyrrolidin-1-yl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C10H18N2O2/c1-8(2)10(13)11-12-6-4-5-9(12)7-14-3/h9H,1,4-7H2,2-3H3,(H,11,13) |
InChI Key |
BIARCPAIGFWFRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NN1CCCC1COC |
Origin of Product |
United States |
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